N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
- Additionally, compound 22i exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- One compound of interest is (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1), which acts as a potent, orally active DPP-IV inhibitor (IC50 = 18 nM). It shows excellent selectivity over other proline-selective peptidases and has demonstrated in vivo efficacy in animal models .
- Researchers have elaborated on approaches to synthesize relevant building blocks based on this scaffold, providing opportunities for drug discovery and development .
Anti-Tumor Activity and c-Met Kinase Inhibition
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment
Medicinal Chemistry Building Blocks
1,2,3-Triazole-Fused Pyrazines
Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been found to inhibit c-met kinase , suggesting that this compound may also target this kinase.
Mode of Action
Similar compounds have been found to exhibit excellent anti-tumor activity and superior c-met kinase inhibition ability . This suggests that this compound may interact with its targets by inhibiting the activity of c-Met kinase, leading to anti-tumor effects.
Biochemical Pathways
Given that similar compounds inhibit c-met kinase , it can be inferred that this compound may affect pathways downstream of c-Met kinase, which are involved in cell growth, survival, and migration.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting that this compound may also have anti-tumor effects at the molecular and cellular level.
properties
IUPAC Name |
2-thiophen-3-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-13(7-11-2-6-23-9-11)18-12-1-4-20(8-12)14-15-19-17-10-21(15)5-3-16-14/h2-3,5-6,9-10,12H,1,4,7-8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRMMYKKHWUWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CSC=C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide |
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